molecular formula C11H11N3OS B2355759 N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide CAS No. 64230-46-2

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B2355759
CAS No.: 64230-46-2
M. Wt: 233.29
InChI Key: FGORNEYTMPJOSC-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is a chemical compound with potential applications in various fields of research. It has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts . The molecular formula of this compound is C11H11N3OS .


Synthesis Analysis

The compound has been used in the synthesis of bimetallic boron-containing heterogeneous catalysts . The catalysts were synthesized by reacting NiCl2 or CoCl2 salts, N-(4,6-dimethylpyrimidin2-yl)-5-phenylisoxazole-3-carboxamide, NaBH4, and Na2PdCl4 in a degassed MeOH–H2O mixture, which was saturated with argon .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

This compound has been used as a catalyst in Suzuki reactions in aqueous media . It has shown high catalytic activity in cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 233.29. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalysis and Synthesis

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide has been used in the development of bimetallic boron-containing heterogeneous catalysts for the Suzuki reaction in aqueous media. This catalysis is crucial for synthesizing heterobiaryls with furyl and thienyl rings (Bumagin et al., 2019).

Synthesis of Thieno[2,3-d]pyrimidines

The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated for the synthesis of thieno[2,3-d]pyrimidines. This process is significant for creating derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds (Davoodnia et al., 2009).

Herbicidal Activities

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, a novel compound, has been synthesized and tested for its herbicidal activities, particularly against D.ciliaris and B.napu (Liang Fu-b, 2014).

Antimicrobial Properties

N-Substituted-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives have shown significant antimicrobial activity against various microorganisms, with higher activity against fungi than bacteria (Saeed et al., 2011).

Synthesis of Thiophene Sulfenamides

4,6-Dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids have been synthesized, indicating the potential of these compounds for applications in synthesizing pyrimidine sulfenamides (Monka et al., 2020).

Synthesis of VEGFR Inhibitor AG-28262

The synthesis of a VEGFR inhibitor, which includes N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, has been successfully scaled up, demonstrating the compound's utility in medicinal chemistry (Scott et al., 2006).

Future Directions

The compound has potential applications in various fields of research. It has been used in the synthesis of heterobiaryls containing furyl and thienyl rings, which find applications as synthetic intermediates for the preparation of new drug molecules . The chemistry of isoxazoles and triazoles, which can be used as ligands for the preparation of Pd (II) complexes with high catalytic activity in cross-coupling reactions, undergoes vigorous development . This suggests potential future directions in the development of new catalysts and pharmaceutical compounds.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORNEYTMPJOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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